1-(Cyclohexylmethyl)-2,3-dihydroquinolin-4-one
Description
1-(Cyclohexylmethyl)-2,3-dihydroquinolin-4-one is a synthetic quinolinone derivative characterized by a cyclohexylmethyl group substituted at the C6 position of the dihydroquinolinone scaffold. This compound has garnered attention in medicinal chemistry due to its enhanced biological activity compared to parent compounds and structurally related analogs. Its synthesis typically involves alkylation or cyclization strategies, as evidenced by studies on similar dihydroquinolinones . The cyclohexylmethyl moiety is hypothesized to improve lipophilicity and target binding, leading to superior pharmacokinetic and pharmacodynamic profiles in inhibitory and anticancer assays .
Properties
IUPAC Name |
1-(cyclohexylmethyl)-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16-10-11-17(12-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h4-5,8-9,13H,1-3,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCKGEKXPYQOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379241-08-3 | |
| Record name | 1-(cyclohexylmethyl)-1,2,3,4-tetrahydroquinolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethyl)-2,3-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) or Brønsted acids (e.g., sulfuric acid) are often employed to facilitate the cyclization process. The reaction conditions, including temperature and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylmethyl)-2,3-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
1-(Cyclohexylmethyl)-2,3-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)-2,3-dihydroquinolin-4-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Structure-Activity Relationships (SAR)
The biological potency of 1-(cyclohexylmethyl)-2,3-dihydroquinolin-4-one is markedly influenced by its substituents. Key comparisons with similar compounds are summarized below:
Key Findings
Cyclohexylmethyl vs. Parent Compounds: The cyclohexylmethyl group at C6 confers a 250-fold increase in BNA inhibitory activity compared to luteolin (IC₅₀ = 0.05 µM vs. 4.4 µM) . Similar enhancements are observed in eriodyctiol analogs, where cyclohexylmethyl substitution improves potency by ~250-fold . In anticancer assays, mono-substituted 1-(cyclohexylmethyl)pyrimidine (7c) shows moderate activity (IC₅₀ = 20.0–46.0 µg/mL), while the bis-substituted analog (8b) exhibits superior efficacy (IC₅₀ = 16.5 µg/mL against HepG2), likely due to increased lipophilicity enhancing cellular uptake .
Substituent Position and Type: Cyclization Effects: Cyclization of the cyclohexylmethyl group with hydroxyl moieties (e.g., compounds 3, 5, 6 in ) reduces potency (IC₅₀ = 0.14–0.35 µM) compared to the non-cyclized parent compound (0.05 µM), indicating that free alkyl chains optimize binding . Benzyl vs. Cyclohexylmethyl: The benzyl-substituted analog () lacks reported activity but serves as a structural comparator. The bulkier cyclohexylmethyl group likely enhances hydrophobic interactions compared to benzyl, which may explain its superior activity .
Mechanistic Insights
- Lipophilicity : The cyclohexylmethyl group increases logP values, improving membrane permeability and target engagement. This is critical for anticancer activity, as seen in the bis-substituted analog 8b .
- Steric and Electronic Effects : The rigid cyclohexane ring may stabilize binding conformations, while its electron-donating properties enhance interactions with enzymatic targets like BNA .
Biological Activity
1-(Cyclohexylmethyl)-2,3-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline core with a cyclohexylmethyl substituent. This structural configuration is instrumental in its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes.
- Opioid Receptor Modulation : Research indicates that derivatives of this compound can exhibit mixed agonist/antagonist profiles at mu-opioid receptors (MOR) and delta-opioid receptors (DOR). For instance, the compound's analogs have demonstrated the capacity to produce dose-dependent antinociception in animal models, suggesting a potential role in pain management .
- Antitumor Activity : Preliminary studies have shown that related compounds can induce apoptosis in cancer cell lines such as HepG2 (liver carcinoma) by arresting the cell cycle and altering mitochondrial function . This suggests that this compound may also possess anticancer properties.
1. Opioid Receptor Binding Affinities
A study evaluated various analogs of this compound for their binding affinities to opioid receptors. The results are summarized in the following table:
| Compound | MOR Affinity (K_i) | DOR Affinity (K_i) | KOR Affinity (K_i) | In Vivo Activity |
|---|---|---|---|---|
| 14a | High | Moderate | Low | Full antinociception at 10 mg/kg |
| 14i | High | Low | Moderate | Antinociception for >1 h |
| 14e | Moderate | Low | Low | No activity |
This data illustrates the varying affinities of different analogs, highlighting the potential for selective targeting of opioid receptors .
2. Antitumor Activity Assessment
In vitro studies assessed the cytotoxic effects of related compounds on several cancer cell lines:
| Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
These findings indicate that related compounds exhibit potent antitumor activity, outperforming established chemotherapeutics like Sunitinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
